Red-Shifted Spectral Separation from Rhodamine 123 for Multiplex Fluorescence Imaging
Tetramethylrosamine chloride absorbs at a significantly longer wavelength than the classic mitochondrial stain rhodamine 123. This red-shift provides superior spectral separation from green-emitting fluorophores such as fluorescein, GFP, or calcein-AM, enabling simultaneous multi-parameter live-cell imaging with reduced fluorescence bleed-through [1].
| Evidence Dimension | Absorption and Emission Maxima |
|---|---|
| Target Compound Data | Absorption: 550 nm; Emission: 574 nm |
| Comparator Or Baseline | Rhodamine 123: Absorption: ~507 nm; Emission: ~529 nm |
| Quantified Difference | Bathochromic shift of ~43 nm in absorption and ~45 nm in emission |
| Conditions | Measured in both methanol and aqueous buffer (pH ~7.4) |
Why This Matters
The 43–45 nm red-shift allows tetramethylrosamine chloride to be used in conjunction with green-fluorescent probes without significant spectral crosstalk, a capability that rhodamine 123 cannot provide.
- [1] Whitaker, J.E., et al. Biochem. Biophys. Res. Commun. 1991, 175(2), 387–393. View Source
